Cas no 2138536-35-1 (2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid)
![2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid structure](https://ja.kuujia.com/scimg/cas/2138536-35-1x500.png)
2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1155643
- 2138536-35-1
- 2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid
-
- インチ: 1S/C11H11N3O3/c15-10(16)6-14-5-9(12-13-14)11(2-3-11)8-1-4-17-7-8/h1,4-5,7H,2-3,6H2,(H,15,16)
- InChIKey: CTAUWGYTDOJACR-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(=C1)C1(C2=CN(CC(=O)O)N=N2)CC1
計算された属性
- せいみつぶんしりょう: 233.08004122g/mol
- どういたいしつりょう: 233.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 81.2Ų
2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155643-5.0g |
2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2138536-35-1 | 5g |
$4349.0 | 2023-06-09 | ||
Enamine | EN300-1155643-0.1g |
2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2138536-35-1 | 0.1g |
$1320.0 | 2023-06-09 | ||
Enamine | EN300-1155643-0.5g |
2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2138536-35-1 | 0.5g |
$1440.0 | 2023-06-09 | ||
Enamine | EN300-1155643-0.25g |
2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2138536-35-1 | 0.25g |
$1381.0 | 2023-06-09 | ||
Enamine | EN300-1155643-10.0g |
2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2138536-35-1 | 10g |
$6450.0 | 2023-06-09 | ||
Enamine | EN300-1155643-0.05g |
2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2138536-35-1 | 0.05g |
$1261.0 | 2023-06-09 | ||
Enamine | EN300-1155643-2.5g |
2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2138536-35-1 | 2.5g |
$2940.0 | 2023-06-09 | ||
Enamine | EN300-1155643-1.0g |
2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2138536-35-1 | 1g |
$1500.0 | 2023-06-09 |
2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid 関連文献
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acidに関する追加情報
2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid: A Promising Compound in Medicinal Chemistry
2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid (CAS No. 2138536-35-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to as Furan-Triazol-Acetic Acid (FTA), is characterized by its combination of a furan ring, a cyclopropyl group, and a 1H-1,2,3-triazole moiety. These structural elements contribute to its diverse biological activities and make it a promising candidate for further research and development.
The furan ring is a five-membered aromatic heterocycle that is widely found in natural products and synthetic compounds. It is known for its stability and ability to participate in various chemical reactions. In the context of FTA, the furan ring provides a rigid and planar structure that can enhance the compound's binding affinity to specific biological targets. The cyclopropyl group, on the other hand, introduces steric hindrance and conformational constraints, which can influence the compound's pharmacokinetic properties and metabolic stability.
The 1H-1,2,3-triazole moiety is a versatile functional group that has gained significant attention in medicinal chemistry due to its bioisosteric properties and ability to form stable linkages through click chemistry reactions. The triazole ring can improve the solubility, bioavailability, and overall pharmacological profile of a compound. In FTA, the triazole ring serves as a key linker between the furan and acetic acid moieties, facilitating the compound's interaction with biological targets.
Recent studies have highlighted the potential of FTA in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that FTA exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, FTA has also been investigated for its potential anticancer properties. Studies have demonstrated that FTA can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as PI3K/AKT and MAPK. These findings suggest that FTA could be developed as a novel therapeutic agent for cancer treatment.
The pharmacokinetic profile of FTA has also been extensively studied. Research indicates that it has good oral bioavailability and favorable metabolic stability, which are crucial factors for its potential use as an oral medication. Furthermore, preclinical studies have shown that FTA exhibits low toxicity and high selectivity towards its target proteins, reducing the risk of adverse side effects.
To further explore the therapeutic potential of FTA, ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. These trials are expected to provide valuable insights into the compound's pharmacological properties and guide its development into a viable drug candidate.
In conclusion, 2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid (FTA) (CAS No. 2138536-35-1) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, FTA holds great promise for addressing unmet medical needs in various disease areas.
2138536-35-1 (2-{4-[1-(furan-3-yl)cyclopropyl]-1H-1,2,3-triazol-1-yl}acetic acid) 関連製品
- 40616-63-5(SALOR-INT L157872-1EA)
- 1187830-73-4(4-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride)
- 854243-21-3(2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol)
- 450337-85-6(3-methoxy-N-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide)
- 103008-54-4(Ethyl 2-(Chlorosulfonyl)benzoate)
- 1261616-22-1(1,4-Difluoro-2-isocyanato-3-methoxybenzene)
- 441292-10-0(2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine)
- 170235-26-4(Methyl 2-bromothiazole-4-carboxylate)
- 115909-59-6(6-oxo-2-Piperidineacetic acid methyl ester)
- 1806968-22-8(5-Chloro-2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine)



